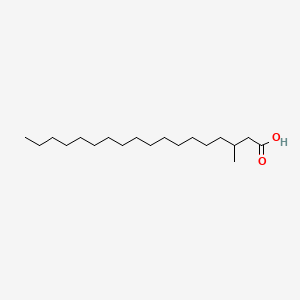

Octadecanoic acid, 3-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Octadecanoic acid, 3-methyl-, also known as 3-methyloctadecanoic acid, is a long-chain fatty acid with the molecular formula C19H38O2. It is a derivative of octadecanoic acid (stearic acid) with a methyl group attached to the third carbon atom. This compound is a saturated fatty acid and is found in various natural sources, including animal fats and plant oils .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyloctadecanoic acid can be achieved through several methods. One common approach involves the alkylation of octadecanoic acid with a methylating agent such as methyl iodide in the presence of a strong base like sodium hydride. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran .

Industrial Production Methods: Industrial production of 3-methyloctadecanoic acid often involves the hydrogenation of unsaturated fatty acids derived from natural oils. The process includes catalytic hydrogenation using a metal catalyst such as palladium or nickel under high pressure and temperature. This method ensures the selective addition of hydrogen to the double bonds, resulting in the formation of the desired saturated fatty acid .

Chemical Reactions Analysis

Types of Reactions: 3-Methyloctadecanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of 3-methyloctadecanoic acid can yield alcohols using reducing agents such as lithium aluminum hydride.

Esterification: It reacts with alcohols in the presence of acid catalysts to form esters.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Esterification: Sulfuric acid as a catalyst with methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of light or a catalyst.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Esterification: Methyl or ethyl esters.

Substitution: Halogenated fatty acids.

Scientific Research Applications

3-Methyloctadecanoic acid has diverse applications in scientific research:

Chemistry: It is used as a reference standard in gas chromatography for the analysis of fatty acid methyl esters.

Biology: It serves as a model compound for studying the metabolism of fatty acids in biological systems.

Medicine: Research explores its potential as a bioactive compound with antimicrobial, antioxidant, and anti-inflammatory properties.

Industry: It is utilized in the production of cosmetics, pharmaceuticals, and food additives due to its emollient and stabilizing properties

Mechanism of Action

The mechanism of action of 3-methyloctadecanoic acid involves its interaction with cellular membranes and enzymes. As a fatty acid, it integrates into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical pathways. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Octadecanoic acid (Stearic acid): A saturated fatty acid without the methyl group.

Hexadecanoic acid (Palmitic acid): A shorter-chain saturated fatty acid.

9-Octadecenoic acid (Oleic acid): An unsaturated fatty acid with a double bond at the ninth carbon.

Uniqueness: 3-Methyloctadecanoic acid is unique due to the presence of the methyl group at the third carbon, which imparts distinct physical and chemical properties. This structural difference influences its melting point, solubility, and reactivity compared to other similar fatty acids .

Biological Activity

Octadecanoic acid, 3-methyl- (also known as 3-methyl stearic acid) is a saturated fatty acid that has garnered attention in various biological and pharmacological studies. This compound is characterized by its long carbon chain and the presence of a methyl group at the third carbon position. Its biological activity is diverse, ranging from antimicrobial properties to potential therapeutic applications in metabolic disorders.

- Molecular Formula : C₁₉H₃₈O₂

- Molecular Weight : 298.5 g/mol

1. Antimicrobial Activity

Octadecanoic acid, 3-methyl- has demonstrated notable antimicrobial properties. In studies involving extracts from various plants, this compound has been identified as an effective agent against a range of bacterial strains, contributing to its potential use in natural antimicrobial formulations .

2. Anti-inflammatory Effects

Research indicates that fatty acids like octadecanoic acid, 3-methyl- can modulate inflammatory responses. The compound has been shown to inhibit pro-inflammatory cytokines, suggesting its potential role in managing inflammatory diseases .

3. Antioxidant Properties

The antioxidant activity of octadecanoic acid, 3-methyl- has been explored in several studies. It exhibits the ability to scavenge free radicals, thereby protecting cellular components from oxidative stress . This property is particularly relevant in the context of chronic diseases where oxidative stress plays a significant role.

4. Cytotoxicity

In vitro studies have assessed the cytotoxic effects of octadecanoic acid, 3-methyl- on various cancer cell lines. It has shown promise as a cytotoxic agent, which could be leveraged for cancer treatment strategies .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted on the leaf extracts of Jatropha curcas revealed that octadecanoic acid, 3-methyl- exhibited significant antimicrobial activity. The extracts were tested against common pathogens, demonstrating effectiveness comparable to standard antibiotics .

Case Study: Anti-inflammatory Mechanisms

In another investigation focused on inflammatory pathways, octadecanoic acid, 3-methyl- was found to downregulate the expression of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This suggests potential therapeutic applications for conditions such as arthritis and other inflammatory disorders .

Properties

CAS No. |

52304-07-1 |

|---|---|

Molecular Formula |

C19H38O2 |

Molecular Weight |

298.5 g/mol |

IUPAC Name |

3-methyloctadecanoic acid |

InChI |

InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(2)17-19(20)21/h18H,3-17H2,1-2H3,(H,20,21) |

InChI Key |

VBVVLSXIGCWRIN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C)CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.